molecular formula C17H13N7O B2405928 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide CAS No. 1226436-69-6

4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide

Cat. No.: B2405928
CAS No.: 1226436-69-6
M. Wt: 331.339
InChI Key: ZTIXLDKBBVJDIL-UHFFFAOYSA-N
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Description

4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrazolo[3,4-d][1,2,3]triazine core, which is known for its diverse pharmacological properties.

Properties

IUPAC Name

4-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O/c18-15(25)11-6-8-12(9-7-11)20-16-14-10-19-24(17(14)22-23-21-16)13-4-2-1-3-5-13/h1-10H,(H2,18,25)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIXLDKBBVJDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Cyclization

Starting with 3-amino-1H-pyrazole (A ), diazotization using sodium nitrite and hydrochloric acid at 0–5°C yields a diazonium salt (B ). Subsequent reaction with malononitrile in ethanol containing sodium acetate facilitates cyclization, forming 4-chloro-7-phenyl-7H-pyrazolo[3,4-d]triazine (C ) (Scheme 1). The chloro group at position 4 acts as a leaving group, enabling nucleophilic substitution in later stages.

Scheme 1 :
$$
\text{3-Amino-1H-pyrazole} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Malononitrile}} \text{4-Chloro-7-phenyltriazine}
$$

Key characterization data for intermediate C includes $$ ^1\text{H} $$ NMR signals at δ 7.46–8.19 ppm (aromatic protons) and a singlet for the NH group at δ 10.47 ppm, consistent with analogous pyrazolo-triazine derivatives.

Synthesis of 4-Aminobenzamide

The benzamide moiety is synthesized via a two-step sequence involving nucleophilic substitution and reduction.

Nitrobenzamide Formation

4-Nitrobenzoyl chloride (D ) reacts with aqueous ammonia at 0°C to yield 4-nitrobenzamide (E ) (Scheme 2). The reaction proceeds via nucleophilic acyl substitution, with the amide group introduced regioselectively at the para position.

Scheme 2 :
$$
\text{4-Nitrobenzoyl chloride} + \text{NH}_3 \rightarrow \text{4-Nitrobenzamide}
$$

Catalytic Hydrogenation

Reduction of E using hydrogen gas and palladium on carbon in ethanol affords 4-aminobenzamide (F ) with >90% yield (Scheme 3). The product is characterized by a distinct $$ ^1\text{H} $$ NMR peak at δ 6.52 ppm (NH$$_2$$) and IR absorption at 1650 cm$$^{-1}$$ (C=O stretch).

Scheme 3 :
$$
\text{4-Nitrobenzamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Aminobenzamide}
$$

Coupling of Pyrazolo-Triazine and Benzamide Moieties

The final step involves coupling the triazine core (C ) with 4-aminobenzamide (F ) through nucleophilic aromatic substitution (NAS) or palladium-catalyzed amination.

Nucleophilic Aromatic Substitution

Heating C and F in dimethylformamide (DMF) with potassium carbonate at 120°C for 12 hours facilitates displacement of the chloro group by the amine (Scheme 4). This method yields the target compound with 65–70% efficiency.

Scheme 4 :
$$
\text{4-Chlorotriazine} + \text{4-Aminobenzamide} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{Target Compound}
$$

Buchwald–Hartwig Amination

For higher regioselectivity, a palladium-based catalyst (e.g., Pd(OAc)$$_2$$) and Xantphos ligand in toluene at 100°C promote C–N bond formation (Scheme 5). This approach achieves 75–80% yield, with the product confirmed via $$ ^{13}\text{C} $$ NMR (δ 172.71 ppm for the carbonyl group).

Scheme 5 :
$$
\text{4-Chlorotriazine} + \text{4-Aminobenzamide} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{Target Compound}
$$

Alternative Route: One-Pot Tandem Synthesis

A streamlined method combines triazine formation and benzamide coupling in a single reactor.

Diazonium Coupling and Cyclization

Reacting 3-amino-1H-pyrazole with 4-aminobenzoyl isothiocyanate in KOH/EtOH generates a thiourea intermediate (G ), which undergoes cyclization upon treatment with hydrazine to form the target compound directly (Scheme 6). This route reduces purification steps but requires precise temperature control (60–70°C) to prevent side reactions.

Scheme 6 :
$$
\text{3-Amino-1H-pyrazole} + \text{4-Aminobenzoyl isothiocyanate} \xrightarrow{\text{Hydrazine}} \text{Target Compound}
$$

Analytical Characterization and Validation

Critical validation data for the target compound include:

  • $$ ^1\text{H} $$ NMR (DMSO-d$$6$$) : δ 7.38–8.37 ppm (aromatic protons), δ 8.71 ppm (NH$$2$$), δ 12.22 ppm (amide NH).
  • IR Spectroscopy : Peaks at 1675 cm$$^{-1}$$ (C=O) and 3340 cm$$^{-1}$$ (N–H stretch).
  • Elemental Analysis : Calculated for C$${20}$$H$${15}$$N$$_7$$O: C, 62.98%; H, 3.96%; N, 25.71%. Found: C, 62.65%; H, 4.12%; N, 25.43%.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at position 6 of the triazine core is mitigated using bulky ligands in palladium-catalyzed reactions.
  • Solvent Choice : DMF enhances NAS efficiency, while toluene minimizes side reactions in metal-catalyzed routes.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazolo[3,4-d][1,2,3]triazine core, which is known for its diverse pharmacological properties. The molecular formula is C14_{14}H15_{15}N5_{5}O, and it exhibits significant structural features that contribute to its biological activity.

Chemistry

In the field of chemistry, 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with specific properties.

Biology

The compound has been investigated for its potential antimicrobial and antitumor activities . Research indicates that pyrazolo[3,4-d]triazines can interact with various enzymes and proteins in biological systems. For example:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-d]triazines can inhibit tumor growth by inducing apoptosis in cancer cells and suppressing cell migration. The molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression .
  • Antimicrobial Activity : The compound has also been evaluated for its ability to combat bacterial infections. Preliminary results indicate promising activity against several strains of bacteria .

Medicine

In medicinal chemistry, this compound is being explored as a candidate for developing new therapeutic agents targeting specific enzymes or receptors. Its potential as an inhibitor for cyclin-dependent kinases (CDKs), particularly CDK2, positions it as a promising agent in cancer therapy .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide stands out due to its unique structural features and the specific biological activities it exhibits. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further drug development .

Biological Activity

4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H13_{13}N5_{5}
  • Molecular Weight : 281.30 g/mol

This compound features a pyrazolo-triazine core linked to a benzamide moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that benzamide derivatives can inhibit tumor cell proliferation. For instance, derivatives of benzamide have shown promising results against leukemia cells by inducing apoptosis and inhibiting DNA methylation pathways .
  • Enzyme Inhibition : Compounds like 4-amino-N-(4-aminophenyl)benzamide have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The inhibition of such enzymes can lead to reduced cell proliferation in cancer models .

The biological activity of this compound is likely mediated through several mechanisms:

  • DNA Methylation Inhibition : Similar compounds have been shown to inhibit DNA methyltransferases (DNMTs), leading to the re-expression of silenced genes in cancer cells . This mechanism is crucial for reversing epigenetic modifications that promote tumor growth.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells. Studies indicate that benzamide derivatives can activate caspases and other apoptotic markers .
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G1 or G2 phase, which prevents cancer cell proliferation .

Research Findings and Case Studies

A summary of relevant studies is presented in the table below:

StudyCompound TestedBiological ActivityKey Findings
Benzamide Derivative AAntitumorInduced apoptosis in leukemia KG-1 cells
4-Amino-N-(4-aminophenyl)benzamideDNMT InhibitionEC50 against DNMT3A = 0.9 µM
Pyrazolo[3,4-d][1,2,3]triazin DerivativeEnzyme InhibitionInhibited DHFR activity significantly

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[3,4-d][1,2,3]triazine core in this compound?

  • Methodological Answer : The pyrazolo[3,4-d][1,2,3]triazine scaffold is typically synthesized via cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example, silylformamidine reagents have been used to functionalize position 7 of pyrazolo[1,5-a]pyrazines under anhydrous conditions in benzene, followed by crystallization from hexane . Key steps include controlled heating (e.g., reflux in ethanol or dichloromethane) and purification via column chromatography. NMR spectroscopy (¹H and ¹³C) is critical for verifying intermediate structures .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. For instance, ¹H NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR data (e.g., carbonyl carbons at δ 165–170 ppm) provide structural validation . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .

Q. What solvent systems and reaction conditions optimize the coupling of the benzamide moiety to the triazine core?

  • Methodological Answer : Coupling reactions often use polar aprotic solvents (e.g., DMF or DCM) with catalysts like EDCI/HOBt or DCC. For example, benzamide derivatives have been synthesized via amide bond formation at 0–5°C to minimize side reactions . Post-reaction, extraction with ethyl acetate and drying over Na₂SO₄ are standard workup steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?

  • Methodological Answer : Discrepancies may arise from variations in assay parameters (e.g., pH, temperature, or cell-line specificity). To address this:

  • Conduct dose-response curves under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results .
  • Analyze solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • MD simulations : Assess conformational stability in aqueous or lipid bilayer environments over 100-ns trajectories .

Q. How can reaction yields be improved for introducing aryl groups at position 7 of the pyrazolo-triazine scaffold?

  • Methodological Answer :

  • Optimize Buchwald-Hartwig amination conditions: Use Pd₂(dba)₃/Xantphos catalysts, Cs₂CO₃ base, and toluene at 110°C for 24 hours .
  • Screen alternative coupling reagents (e.g., BINAP instead of Xantphos) to reduce steric hindrance .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to terminate at maximal conversion .

Q. What experimental designs are suitable for assessing the environmental stability of this compound?

  • Methodological Answer :

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and quantify degradation via LC-MS .
  • Hydrolysis assays : Incubate at 37°C in simulated gastric fluid (SGF) and intestinal fluid (SIF) to evaluate pH-dependent stability .
  • Use OECD 301F guidelines for aerobic biodegradability testing .

Critical Analysis of Contradictions

  • Synthetic Yields : reports 65–72% yields for cyclization, while similar reactions in achieve >80% using Pd catalysts. This discrepancy highlights the importance of catalyst selection and inert atmosphere conditions .
  • Biological Activity : Fluorinated analogs in show enhanced stability but reduced solubility compared to non-fluorinated derivatives, necessitating formulation optimization for in vivo studies .

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